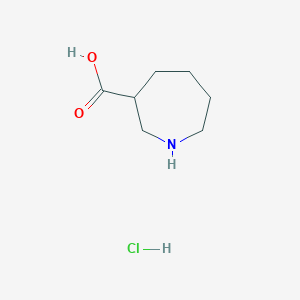

Azepane-3-carboxylic acid HCl

Description

Significance of Azepane Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. Nitrogen heterocycles are particularly widespread in nature and synthetic chemistry. mdpi.comnih.gov The azepane scaffold, a saturated seven-membered ring containing one nitrogen atom, is a noteworthy structure within this class. sigmaaldrich.comwikipedia.org Unlike the more common five- and six-membered rings, the seven-membered azepane ring possesses greater conformational flexibility. lifechemicals.com This structural pliancy is a critical attribute, as it can be decisive for the biological activity of molecules containing this scaffold. lifechemicals.com

The development of robust synthetic methods for preparing azepane derivatives has been an area of active research, as the construction of these medium-sized rings can be challenging due to slower cyclization kinetics. thieme-connect.comnih.gov The ability to introduce specific substituents onto the azepane ring is crucial for designing molecules with desired conformations and properties, making compounds like azepane-3-carboxylic acid valuable starting materials. lifechemicals.com

Role of Seven-Membered Nitrogen Heterocycles in Drug Discovery and Chemical Biology

Seven-membered nitrogen heterocycles are a significant class of compounds in the fields of drug discovery and chemical biology due to their prevalence in a wide array of biologically active molecules. numberanalytics.comfrontiersin.org The unique three-dimensional architecture and flexibility of the seven-membered ring system allow for interactions with various biological targets. lifechemicals.comnepjol.info

This structural motif is found in numerous pharmaceuticals with diverse therapeutic applications. nih.govnih.gov For instance, azepine derivatives are used as antidepressants and antipsychotics. numberanalytics.com More than 20 drugs approved by the FDA contain an azepane core, used to treat a range of diseases. nih.gov The azepane ring is a key component in drugs such as the oral blood glucose-lowering agent Tolazamide and the potent antihistamine Azelastine. wikipedia.orglifechemicals.com The broad spectrum of pharmacological activities associated with azepane-containing compounds includes anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net This wide range of biological activities underscores the importance of seven-membered nitrogen heterocycles as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net

Azepane-3-carboxylic Acid HCl as a Versatile Chemical Entity in Research

Azepane-3-carboxylic acid hydrochloride serves as a crucial intermediate and building block in organic synthesis, particularly for creating novel and complex molecules for pharmaceutical research. Its structure combines a cyclic secondary amine with a carboxylic acid functional group, offering multiple points for chemical modification.

As a derivative of a cyclic amino acid, it can be incorporated into peptide sequences to study or induce specific secondary structures, such as β-turns. nih.gov The constrained nature of the azepane ring can impart specific conformational preferences to peptides, which is a valuable tool in designing peptidomimetics with enhanced stability or biological activity. nih.gov

Furthermore, the azepane-3-carboxylic acid moiety is a key precursor for the synthesis of more elaborate molecules. For example, it is used in the preparation of substituted azepane derivatives that are investigated as inhibitors for biological targets like poly(ADP-ribose) polymerase-1 (PARP-1), which is relevant in cancer therapy. nih.gov The synthesis of besifloxacin, a fluoroquinolone antibiotic, involves a reaction with an azepane derivative, highlighting the scaffold's role in developing new antibacterial agents. mdpi.com The compound's utility as a building block is demonstrated in its application to construct fused heterocyclic systems, such as thiazolo[3,2-a]azepine derivatives. google.com

| Property | Value |

|---|---|

| CAS Number | 2007916-48-3 fluorochem.co.uk |

| Molecular Formula | C7H14ClNO2 fluorochem.co.uk |

| Purity | >95.0% fluorochem.co.uk |

| Physical State | Solid fluorochem.co.uk |

Historical Context of Azepane Derivatives in Scholarly Investigations

The study of azepane derivatives is connected to the broader history of heterocyclic chemistry. While much of the early focus in heterocyclic chemistry was on five- and six-membered rings due to their prevalence in nature and relative ease of synthesis, interest in seven-membered rings like azepane grew as their unique properties and potential applications became more apparent.

A significant milestone in the history of azepane-related compounds was the synthesis of 5H-dibenzo[b,f]azepine-5-carboxamide (Carbamazepine) by Schindler in 1960. nepjol.info This compound became a widely prescribed first-line drug for treating epilepsy, demonstrating the therapeutic potential of the azepine scaffold and spurring further research into this class of compounds. nepjol.info The development of multicomponent reactions and new catalytic systems has further advanced the synthesis of azepane derivatives, making these valuable structures more accessible for research and development in medicinal chemistry and materials science. nih.govacs.org

| Drug Name | Therapeutic Class | Key Scaffold Feature |

|---|---|---|

| Quetiapine | Antipsychotic ijnrd.org | Dibenzothiazepine |

| Tolazamide | Antidiabetic lifechemicals.com | Azepane |

| Azelastine | Antihistamine lifechemicals.com | Azepane |

| Carbamazepine | Anticonvulsant nepjol.info | Dibenzazepine |

| Besifloxacin | Antibiotic mdpi.com | Azepane |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azepane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPJIZYFCRFIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007916-48-3 | |

| Record name | 1H-Azepine-3-carboxylic acid, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | azepane-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Azepane-3-carboxylic Acid HCl

The more traditional and widely applied methods for synthesizing the Azepane-3-carboxylic acid core often involve multi-step sequences that build the heterocyclic ring and then introduce or unmask the carboxylic acid functionality.

While specific proprietary industrial production methods for Azepane-3-carboxylic acid hydrochloride are not extensively published, scalable syntheses can be inferred from established chemical principles. A likely industrial route would prioritize cost-effective starting materials, high-yielding reactions, and operational simplicity. One such approach could involve the catalytic hydrogenation of a suitable unsaturated precursor. For instance, the hydrogenation of an ethyl 4-oxo-azepan-3-carboxylate precursor using a ruthenium catalyst has been reported to produce the corresponding hydroxylated azepane derivative with high enantiomeric excess. google.com Subsequent manipulation of the ester and hydroxyl groups could lead to the target molecule. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt. researchgate.net

Key features of a potential industrial synthesis would include:

Catalytic Hydrogenation: Use of efficient and recyclable catalysts.

High Atom Economy: Minimizing waste by incorporating most of the atoms from the reactants into the final product.

Telescoped Reactions: Combining multiple reaction steps into a single process to reduce purification and handling.

| Potential Industrial Step | Description | Key Reagents/Catalysts | Reference |

| Catalytic Reduction | Asymmetric hydrogenation of a keto-ester precursor to establish stereochemistry. | Ruthenium complexes, e.g., [RuCl((R)-MeOBIPHEP)(C6H6)]Cl | google.com |

| Functional Group Interconversion | Conversion of the ester to a carboxylic acid. | Acid or base-catalyzed hydrolysis. | libretexts.orgchemistrysteps.com |

| Salt Formation | Reaction with hydrochloric acid to yield the final hydrochloride salt. | HCl (gas or aqueous solution). | researchgate.net |

Alkylation reactions are fundamental in building the carbon skeleton of azepane derivatives. Intramolecular alkylation is a common strategy for ring closure to form the seven-membered ring. researchgate.net This typically involves a precursor with a nitrogen nucleophile and a leaving group on the appropriate carbon atom, which cyclizes under basic conditions. Furthermore, N-alkylation of a pre-formed azepane ring is a key method for introducing substituents on the nitrogen atom, which can be crucial for modulating the biological activity of the final compound. researchgate.net

| Alkylation Type | Starting Material Example | Reagent/Condition | Product Type | Reference |

| Intramolecular Cyclization | Linear amino-halide or amino-sulfonate | Base (e.g., NaH, K2CO3) | Azepane ring | researchgate.net |

| N-Alkylation | Azepane | Alkyl halide, DMF, NaH | N-substituted azepane | researchgate.net |

| C-Alkylation (via lithiation) | N-Boc-2-phenylazepane | n-BuLi, then electrophile (E+) | C-substituted azepane | whiterose.ac.uk |

The carboxylic acid moiety of Azepane-3-carboxylic acid is often introduced in the final steps of a synthetic sequence via the hydrolysis of a more stable precursor group, such as a nitrile or an ester. libretexts.orgchemistrysteps.com This strategy is advantageous as nitriles and esters are generally stable to a wider range of reaction conditions used to construct the azepane ring.

Nitrile Hydrolysis: A common route involves the synthesis of an azepane-3-carbonitrile (B8600075) precursor. This nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. libretexts.orgbyjus.com

Acid-catalyzed hydrolysis: The nitrile is typically heated under reflux with a strong acid like hydrochloric acid. This directly yields the carboxylic acid and the ammonium (B1175870) salt of the acid used. libretexts.orgbyjus.comlumenlearning.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous alkali solution, such as sodium hydroxide, initially forms the carboxylate salt and ammonia. libretexts.orgbyjus.com A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Ester Hydrolysis: Similarly, an azepane-3-carboxylate ester can be synthesized and subsequently hydrolyzed. Saponification, using a base like NaOH or KOH followed by acidic workup, is a widely used method for this transformation.

| Hydrolysis Method | Precursor | Reagents | Intermediate/Final Product | Reference |

| Acid-Catalyzed | Azepane-3-carbonitrile | H2O, HCl, heat | Azepane-3-carboxylic acid | libretexts.orglumenlearning.com |

| Base-Catalyzed | Azepane-3-carbonitrile | 1. NaOH, H2O, heat 2. HCl | 1. Sodium azepane-3-carboxylate 2. Azepane-3-carboxylic acid | libretexts.orgbyjus.com |

| Base-Catalyzed (Saponification) | Ethyl azepane-3-carboxylate | 1. NaOH, H2O/EtOH, heat 2. HCl | 1. Sodium azepane-3-carboxylate 2. Azepane-3-carboxylic acid | google.com |

Advanced Synthetic Strategies for Azepane Scaffolds and Analogs

More contemporary methods focus on creating the azepane ring system with greater efficiency and control over substitution and stereochemistry. These strategies often employ ring expansion reactions or powerful metal-catalyzed transformations.

The construction of the seven-membered azepane ring can be accomplished through the expansion of smaller, more readily available heterocyclic precursors like pyrrolidines (5-membered) and piperidines (6-membered). researchgate.netnih.govrsc.org These methods offer access to complex azepanes that might be difficult to synthesize via traditional cyclization routes.

One notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light, converts a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. nih.gov Another approach is the stereoselective ring expansion of piperidine (B6355638) derivatives, which has been shown to proceed with excellent yield and control over the resulting stereochemistry. rsc.org The synthesis of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives has also been demonstrated, where reductive amination triggers a ring-cleavage and expansion cascade. rsc.org

| Ring Expansion Strategy | Precursor | Key Reagents/Conditions | Resulting Azepane | Reference |

| Photochemical Dearomatization | Substituted Nitroarene | Blue light, then H2, catalyst | Polysubstituted azepane | nih.govmanchester.ac.uk |

| Stereoselective Expansion | Diastereomerically pure piperidine derivative | N/A | Diastereomerically pure azepane derivative | rsc.org |

| From Pyrrolidines | Trifluoromethyl pyrrolidines | Nucleophilic ring-opening of a bicyclic azetidinium intermediate | 4-Substituted α-trifluoromethyl azepanes | researchgate.net |

| From Aminocyclopropanes | Halogenated aminocyclopropane | Reductive amination conditions | Functionalized azepane | rsc.org |

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of azepane scaffolds is no exception. Palladium and copper catalysts are particularly versatile in forming C-N and C-C bonds necessary for both the cyclization to form the azepane ring and its subsequent functionalization. researchgate.netacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination) to form the azepane ring via intramolecular N-arylation. acs.orgthieme-connect.com These methods have been applied to the synthesis of various fused azepine systems. thieme-connect.com Furthermore, palladium-catalyzed annulation reactions, such as the [5+2] annulation of vinylcyclopropanes and imines, provide a direct route to N-aryl azepane derivatives. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are also effective for intramolecular C-N bond formation. researchgate.net For instance, copper(I) iodide (CuI) is often used to promote the cyclization of aryl halides with amines. researchgate.net More recently, copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes has been developed for the synthesis of alkene-containing azepanes, featuring the selective functionalization of distal unactivated C(sp3)-H bonds. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Palladium (e.g., Pd(OAc)2, phosphine (B1218219) ligand) | Intramolecular N-arylation | Amine and Aryl halide | Fused azepine | acs.orgthieme-connect.com |

| Palladium/Lewis Acid | [5+2] Annulation | Vinylcyclopropane and Imine | N-aryl azepane | rsc.org |

| Copper (e.g., CuI, L-proline) | Intramolecular N-arylation | Amine and Aryl halide | Fused azepine | researchgate.net |

| Copper | [5+2] Aza-annulation | N-fluorosulfonamide and 1,3-diene | Alkene-containing azepane | researchgate.net |

Diazocarbonyl Chemistry for Functionalized Azepanes

Diazocarbonyl chemistry offers a versatile approach for the synthesis of functionalized azepane scaffolds. daneshyari.comworktribe.com This methodology often involves the use of diazocarbonyl compounds, which are bench-stable and exhibit predictable reactivity. daneshyari.com A key feature of this chemistry is the generation of a carbene or metal carbenoid intermediate, which can undergo a variety of insertion reactions. daneshyari.com

One strategy involves the Lewis acid-catalyzed ring expansion of cyclic ketones with diazoalkanes, proceeding through a Tiffeneau–Demjanov-type intermediate. daneshyari.com The loss of molecular nitrogen drives the one-carbon ring expansion to form the seven-membered ring. daneshyari.com Functionalized azepane scaffolds can be prepared using this diazocarbonyl chemistry, and these can be further elaborated. For instance, key dicarbonyl-containing seven-membered rings can be functionalized through diastereoselective Luche reduction of the ketone, followed by manipulation of the ester and amine groups. daneshyari.comworktribe.com Additionally, C-alkylation of these dicarbonyl compounds provides access to further diversified scaffolds. daneshyari.comworktribe.com

An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. nih.gov This reaction proceeds smoothly with a variety of amines, including substituted anilines, morpholine, and piperidine, to furnish the corresponding CF3-containing azepine-2-carboxylate derivatives in moderate to good yields. nih.gov The structure of the resulting azepine derivatives, including the location of the double bonds, can be confirmed using 2D NMR spectroscopy. nih.gov

Furthermore, an organocatalytic diastereoselective method has been developed for the synthesis of (E)-diazoaryl-benzo[b]azepine derivatives. acs.orgnih.gov This approach utilizes the umpolung reactivity of 2-aminobenzaldehyde (B1207257) arylhydrazones towards 2-oxo-3-butenoates under Brønsted acid catalysis, affording the products in excellent yields and high diastereoselectivities. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Medicinally Relevant Azepane Derivatives

Multicomponent reactions (MCRs) are highly efficient for generating medicinally relevant azepane derivatives, as they allow for the construction of complex molecules in a single step from three or more starting materials. tandfonline.comtandfonline.comdovepress.com These reactions are particularly valuable in drug discovery for creating diverse chemical libraries. dovepress.comrsc.org

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs used in the synthesis of azepane-related structures. dovepress.comresearchgate.netnih.gov The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govyoutube.com A variation, the Ugi-azide reaction, uses an azide (B81097) source in place of the carboxylic acid to form 1,5-disubstituted tetrazoles. researchgate.net The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxyamides. nih.gov

Recent advancements have expanded the scope of MCRs for synthesizing azepine derivatives. For instance, a copper-catalyzed MCR has been used to synthesize polysubstituted 1,2,5,6-tetrahydropyridines, which can be precursors to azepanes. rsc.org Another example is the synthesis of azepinodiazepine derivatives in high yields through MCRs involving isatins, activated acetylenic compounds, alkyl bromides, methyl aziridine, and ammonium acetate, catalyzed by Fe3O4/ZnO@MWCNT. tandfonline.com Similarly, oxazinoazepine derivatives have been synthesized using MCRs with a Fe3O4/CuO/ZnO@MWCNT catalyst in water. tandfonline.com These methods often offer advantages such as short reaction times, excellent yields, and simple work-up procedures. tandfonline.comtandfonline.com

Diastereoselective and Enantioselective Synthetic Pathways

The development of diastereoselective and enantioselective synthetic routes to azepanes is crucial for accessing specific stereoisomers with desired biological activities. nih.govchemistryviews.orgacs.org Several strategies have been successfully employed to achieve high levels of stereocontrol.

One approach involves the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes through a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. nih.gov This method utilizes (−)-sparteine-mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester. nih.gov Subsequent hydrolysis, cyclization, and reduction lead to the desired substituted azepanes. nih.gov

Chemoenzymatic strategies have also proven effective for the enantioselective synthesis of substituted azepanes. bohrium.com For example, enantioenriched 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases or by deracemization with monoamine oxidases. bohrium.com The resulting amines can be converted to N'-aryl ureas, which then undergo a stereospecific rearrangement upon treatment with a base to yield enantioenriched 2,2-disubstituted azepanes. bohrium.com

Furthermore, enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved via olefin cross-metathesis of optically active cyclic α-allyl-β-oxoesters with acrylonitrile, followed by exhaustive hydrogenation. chemistryviews.orgresearchgate.net This sequence leads to annulated azepanes with a relative trans-configuration in a stereoselective manner. chemistryviews.orgresearchgate.net

Total Synthesis Approaches of Complex Azepane-Containing Molecules

The azepane ring is a core structural motif in several complex and biologically active natural products, most notably balanol (B57124). daneshyari.comjove.comscispace.com The total synthesis of these molecules often involves convergent strategies where the azepane-containing fragment and other key fragments are synthesized separately and then coupled. nih.gov

In the total synthesis of balanol, a common approach involves the retrosynthetic disconnection into an azepane-containing amino alcohol and a benzophenone (B1666685) dicarboxylic acid. The crucial coupling step is typically an esterification between these two fragments. For instance, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) has been used to couple the azepane and benzophenone fragments, followed by deprotection steps to yield (-)-balanol.

Ring-closing metathesis (RCM) is another powerful tool employed in the synthesis of the azepane core of balanol. nih.gov Garner's aldehyde can be used as a starting material to construct a diene precursor, which then undergoes RCM with a Grubbs' catalyst to form the seven-membered ring. nih.gov

A unified approach has been developed for the synthesis of both balanol and its analogues, highlighting the flexibility of these synthetic strategies. nih.gov This approach also utilizes RCM for the construction of the azepane ring. nih.gov The synthesis of the azepane unit can start from Garner's aldehyde, which is converted to a diene through a series of steps including reductive amination, N-protection, oxazolidine (B1195125) ring cleavage, oxidation, and olefination. nih.gov The subsequent RCM reaction provides the cycloalkene, which can be further functionalized. nih.gov

Derivatization and Functionalization Strategies of this compound

The amino and carboxylic acid functional groups of this compound provide two key points for further diversification, allowing for the synthesis of a wide range of derivatives. chemistryviews.org

Acyl Group Substitutions and Modifications

Carboxylic acids are generally unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the -OH group. libretexts.org However, the reaction can be promoted by converting the -OH group into a better leaving group. libretexts.org For example, carboxylic acids can be converted to highly reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgpressbooks.pub The resulting acyl chloride can then readily react with various nucleophiles.

Amides are typically prepared by activating the carboxylic acid, for instance with a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. pressbooks.pub In biological systems, the activation of carboxylic acids is often achieved by reaction with adenosine (B11128) triphosphate (ATP) to form an acyl adenylate, which is a mixed anhydride. pressbooks.pub

Esterification and Ester Cleavage Reactions

Esterification of a carboxylic acid with an alcohol is a common transformation. libretexts.org The Fischer esterification, which is an acid-catalyzed reaction, is a reversible process where the outcome is determined by the removal or addition of water. libretexts.org Studies with ¹⁸O-labeled methanol (B129727) have shown that the C-OH bond of the carboxylic acid is broken during this reaction. pressbooks.pub

The cleavage of esters, or hydrolysis, is the reverse of esterification and is also a type of nucleophilic acyl substitution. libretexts.org This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction, known as saponification, is irreversible because the carboxylate anion formed is unreactive towards nucleophiles.

Intramolecular esterification can occur if a molecule contains both a carboxylic acid and a hydroxyl group, leading to the formation of a cyclic ester (a lactone). pressbooks.pub

Reactions with Organometallic Reagents

The reactivity of azepane-3-carboxylic acid with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, is dictated by the presence of two acidic protons: one on the carboxylic acid group and another on the secondary amine. These reagents are both strong nucleophiles and potent bases. libretexts.orgorganicchemistrytutor.com

The initial and most rapid reaction is an acid-base neutralization. organicchemistrytutor.com One equivalent of the organometallic reagent will deprotonate the carboxylic acid to form a carboxylate salt. A second equivalent will deprotonate the secondary amine, resulting in the formation of a dianionic species. With Grignard reagents, the reaction typically halts at this stage, as they are generally not nucleophilic enough to attack the electron-rich carboxylate group. organicchemistrytutor.comyoutube.com

Organolithium reagents, being more powerful nucleophiles, can react further. organicchemistrytutor.com After the initial deprotonations, a third equivalent of the organolithium reagent can add to the carbonyl carbon of the carboxylate. This forms an unstable geminal dianion intermediate. youtube.com Subsequent acidic workup protonates the two negative oxygen atoms to yield a geminal diol (hydrate), which is generally unstable and readily collapses to form the corresponding ketone. organicchemistrytutor.com

| Organometallic Reagent | Equivalents Used | Initial Product | Final Product (after acidic workup) | Primary Reaction Type |

|---|---|---|---|---|

| Grignard Reagent (e.g., MeMgBr) | 2 | Dianionic salt of Azepane-3-carboxylate | Azepane-3-carboxylic acid (regenerated) | Acid-Base Reaction |

| Organolithium Reagent (e.g., MeLi) | >2 | Geminal dianion intermediate | 3-Acylazepane | Acid-Base followed by Nucleophilic Addition |

Incorporation of Specific Substituents for Structure-Activity Relationship Studies

The azepane scaffold is a versatile template in medicinal chemistry, and the strategic incorporation of substituents is a key method for optimizing the biological activity and pharmacokinetic properties of drug candidates through structure-activity relationship (SAR) studies. researchgate.netdntb.gov.ua By modifying the azepane ring, researchers can fine-tune the molecule's size, shape, and electronic properties to enhance its interaction with a biological target.

A notable example involves the development of cathepsin K inhibitors based on an azepan-3-one (B168768) core, which is closely related to azepane-3-carboxylic acid. researchgate.net In these studies, the introduction of methyl groups at various positions on the azepane ring led to significant variations in both inhibitory potency and pharmacokinetic profiles. researchgate.net For instance, the position and stereochemistry of a single methyl group on the azepane ring had a profound impact on the compound's oral bioavailability and in vivo clearance in rat models. researchgate.net

One particularly successful modification was the synthesis of the 4S-7-cis-methylazepanone analogue, which exhibited a marked improvement in both cathepsin K inhibition and oral bioavailability compared to the unsubstituted parent compound. researchgate.net This demonstrates that even minor structural modifications to the azepane core can lead to substantial improvements in pharmacological properties. researchgate.net These insights are often rationalized using X-ray crystallography and conformational analysis to understand the molecular basis for the observed effects. researchgate.net

Further SAR exploration on related heterocyclic systems, such as tetrahydro-γ-carbolines derived from azepane precursors, has focused on modifying various parts of the molecule, including the substitution pattern on aromatic rings and acylating groups. acs.org This systematic approach allows for the mapping of the chemical space to identify compounds with improved potency and efficacy. acs.org

| Compound Analogue | Modification | Human Cathepsin K Inhibition (Ki,app) | Rat Oral Bioavailability | Key Finding |

|---|---|---|---|---|

| Parent Azepanone (4S) | Unsubstituted | 0.16 nM | 42% | Baseline compound for comparison. researchgate.net |

| cis-Methylazepanone (4S, 7-cis) | Methyl group at C-7 | 0.041 nM | 89% | Improved potency and significantly enhanced oral bioavailability. researchgate.net |

This compound as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a secondary amine and a carboxylic acid on a conformationally flexible seven-membered ring. researchgate.netfluorochem.co.uk This structure allows for its use as a starting material in the construction of more complex molecular architectures.

Precursor in the Synthesis of Other Nitrogen-Containing Heterocycles

The azepane ring system can be used as a foundation for creating other, often more complex, nitrogen-containing heterocycles. researchgate.net Synthetic strategies can involve reactions that modify the azepane ring itself or use its functional groups as handles to build fused ring systems. For example, the functional groups of N-protected azepane derivatives can be elaborated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic heterocyclic systems. researchgate.net

One such strategy involves the Fischer indole (B1671886) synthesis, where an N-protected azepanone derivative can be reacted with a substituted hydrazine (B178648) to form a fused tetrahydroazepino-indole scaffold. acs.org This method transforms the monocyclic azepane core into a more complex, tricyclic heterocycle, which is a key structure in various biologically active compounds. acs.org The development of novel synthetic methods, such as hetero-[5+2] cycloaddition reactions, provides rapid access to highly substituted azepanes that can be readily transformed into the core skeletons of bioactive natural products. researchgate.net

Building Block for Complex Bioactive Molecules

The azepane motif is a recurring structural feature in a wide range of biologically active molecules, including natural products and synthetic drugs. researchgate.netresearchgate.net Azepane-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of these complex targets. The Boc-protected form, 1-Boc-azepane-3-carboxylic acid, is particularly useful as it allows for controlled reactions at the carboxylic acid group while the nitrogen is masked, enabling its use in peptide synthesis and the construction of pharmaceutical agents. lookchem.com

A prominent example of a complex bioactive molecule derived from an azepane scaffold is the potent and selective cathepsin K inhibitor, relacatib (B1679260) (SB-462795). researchgate.net The synthesis of this molecule and its analogues relies on a substituted azepanone core, highlighting the importance of the azepane framework in developing therapeutics for diseases like osteoporosis. researchgate.net Similarly, azepane derivatives are used to synthesize novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating their utility in targeting a different class of diseases. acs.org The synthesis of these molecules often involves the coupling of the azepane core with other functionalized building blocks, such as heteroaromatic carboxylic acids, to generate the final complex and biologically active compound. acs.org

| Compound Name/Class | Core Scaffold | Biological Activity | Reference |

|---|---|---|---|

| Relacatib (SB-462795) | Substituted Azepan-3-one | Cathepsin K Inhibitor | researchgate.net |

| Tetrahydroazepino-indole amides | Tetrahydroazepino[4,5-b]indole | CFTR Potentiators | acs.org |

| Azepane-based compounds | Azepane | Anticancer, Antimicrobial, Anti-Alzheimer's | researchgate.net |

Structural and Conformational Analysis

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups present in Azepane-3-carboxylic acid HCl.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Mass Spectrometry (MS): For Azepane-3-carboxylic acid, the free base has a molecular weight of approximately 143.18 g/mol . nih.gov In MS analysis, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 144.1. uni.lu A study on a substituted azepane showed an [M-HCl+H]⁺ peak, indicating the loss of the hydrochloride moiety and subsequent protonation. csic.es

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for the free base C₇H₁₃NO₂ is 143.09464 Da. uni.lu HRMS analysis of related azepane derivatives has been used to confirm their calculated elemental compositions with high precision. mdpi.comnih.gov

Below is a table of predicted collision cross-section (CCS) values for different adducts of Azepane-3-carboxylic acid, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 144.10192 | 126.1 |

| [M+Na]⁺ | 166.08386 | 128.5 |

| [M-H]⁻ | 142.08736 | 126.0 |

| [M+NH₄]⁺ | 161.12846 | 143.0 |

| [M+K]⁺ | 182.05780 | 131.5 |

| [M+H-H₂O]⁺ | 126.09190 | 120.4 |

Table generated from predicted data. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk For this compound, the spectrum would be characterized by several key absorption bands.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3000 cm⁻¹, characteristic of the O-H bond in a carboxylic acid that is hydrogen-bonded. studymind.co.uksavemyexams.com

N-H Stretch: The protonated amine (N⁺-H) in the hydrochloride salt will exhibit broad stretching vibrations, typically in the 2400-3200 cm⁻¹ region, often overlapping with the O-H stretch.

C-H Stretch: Absorptions for C-H bonds in the saturated ring system will appear in the 2850-3000 cm⁻¹ region. savemyexams.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. savemyexams.com

C-N Stretch: The C-N bond vibration typically appears in the 1000-1250 cm⁻¹ range.

In studies of related azepane compounds, characteristic IR peaks have been reported for amide C=O stretches (1660 cm⁻¹) and aromatic ester C=O stretches (1694 cm⁻¹). chem-soc.si FTIR analysis of a substituted azepanol showed peaks at 2930 and 2857 cm⁻¹ (C-H stretches) and 1674 cm⁻¹ (C=O stretch). mdpi.com

Solid-State Structural Determination

While spectroscopic methods provide valuable data on molecular structure, solid-state techniques like X-ray crystallography offer a definitive three-dimensional picture of the molecule's conformation in the crystalline state.

X-ray Crystallography for Three-Dimensional Conformation

There are no specific published X-ray crystal structures for this compound itself. However, crystallographic studies on related azepane derivatives provide significant insights into the likely solid-state conformation. nih.gov X-ray analysis of a tripeptide containing an azepane residue revealed that the peptide adopted a 3₁₀ helix conformation, stabilized by intramolecular hydrogen bonds involving the azepane residue. csic.es The crystal structure of the parent azepane ring shows two non-equivalent units linked by intermolecular hydrogen bonds. nih.gov Such analyses are crucial for definitively establishing stereochemistry and observing intermolecular interactions like hydrogen bonding that dictate the crystal packing. nih.govvulcanchem.com

Conformational Dynamics and Preferred Conformations

The seven-membered azepane ring is a flexible system that can adopt several conformations, such as chair, boat, and twist-chair forms. The presence and position of substituents, along with intermolecular forces like hydrogen bonding, heavily influence the conformational equilibrium.

Theoretical and computational studies, often complemented by experimental data, are used to determine the most stable conformations. High-level electronic structure calculations on azepane and the azepanium cation (the protonated form relevant to the HCl salt) have identified the twist-chair conformation as the most stable, with the chair form often representing a transition state. nih.gov The presence of the carboxylic acid substituent at the 3-position is expected to further influence the conformational landscape. The hydrochloride functionality introduces additional constraints through electrostatic interactions and hydrogen bonding, which can favor a more rigid, chair-like conformation to minimize steric and torsional strain. Studies on substituted azepanes have shown that stereoselective fluorination can bias the ring to adopt a single major conformation, highlighting the significant impact of substituents on conformational preference. publish.csiro.audntb.gov.ua

Analysis of Azepane Ring Conformation in Solution and Solid State

The seven-membered azepane ring is characterized by its significant conformational flexibility, capable of adopting several low-energy conformations. Research into azepane derivatives indicates that the ring commonly exists in twist-boat and chair conformations, with rapid interconversion between them. The specific conformation adopted by a substituted azepane, such as this compound, is influenced by the nature and position of its substituents, which can introduce steric and electronic effects that favor one conformation over others.

In solution, the azepane ring is dynamic, undergoing rapid pseudo-rotational movements at room temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these dynamics. Techniques like variable-temperature NMR experiments can provide insights into the thermodynamics of conformational exchange and help identify the major conformations present in solution. nih.govacs.org For substituted azepanes, intramolecular hydrogen bonding can stabilize certain conformations. In the case of Azepane-3-carboxylic acid, a hydrogen bond could potentially form between the protonated amine (N-H+) and the carbonyl oxygen of the carboxylic acid group, which would favor a specific folded conformation. The chemical shifts of amide protons and their temperature coefficients (Δδ/ΔT) in NMR studies are key indicators of such intramolecular hydrogen bonds. nih.govacs.org

Computational modeling is also employed to predict the relative energies of different conformations and the barriers to their interconversion. csic.es For azepane derivatives, these studies often show multiple low-energy conformations, with twist-boat forms frequently identified as the most stable.

The following tables present representative crystallographic and NMR data from studies on related substituted azepane systems, illustrating the type of structural information obtained from these analytical methods.

Table 1: Representative Solid-State Conformational Data for an Azepane Derivative from X-ray Crystallography

This table shows the backbone dihedral angles for a tetrapeptide model containing an azepane quaternary amino acid, which adopts a β-turn structure in the solid state. This demonstrates how the azepane ring can induce specific, stable conformations.

| Dihedral Angle | Molecule 1 (°) | Molecule 2 (°) | Ideal Type I β-Turn (°) |

| φi+1 | -60.9 | -59.0 | -60 |

| ψi+1 | -30.1 | -32.6 | -30 |

| φi+2 | -85.9 | -86.9 | -90 |

| ψi+2 | -3.1 | -0.7 | 0 |

| Data sourced from a study on Boc-Aze(Alloc)-Gly-NHMe, a model peptide containing a substituted azepane ring. nih.gov |

Table 2: Representative Solution-State NMR Data for an Azepane-Containing Peptide

This table presents the temperature coefficients of amide protons for a tetrapeptide incorporating an azepane residue. Low values are indicative of protons involved in intramolecular hydrogen bonds, which stabilize a specific conformation (a β-turn) in solution.

| Peptide | Amide Proton | Solvent | Δδ/ΔT (ppb/K) | H-Bond Status |

| Boc-Aze(Alloc)-Gly-NHMe | Gly-NH | CDCl₃ | -1.9 | Intramolecular H-bond |

| Boc-Aze(Alloc)-Gly-NHMe | NHMe | CDCl₃ | -6.5 | Solvent exposed |

| Boc-Aze(Alloc)-Ala-NHMe | Ala-NH | CDCl₃ | -1.1 | Intramolecular H-bond |

| Boc-Aze(Alloc)-Ala-NHMe | NHMe | CDCl₃ | -6.0 | Solvent exposed |

| Data derived from variable-temperature NMR experiments on model peptides containing a substituted azepane ring. nih.govacs.org |

These findings from related compounds underscore that the conformation of the azepane ring in this compound, in both solid and solution states, will be a balance of the inherent flexibility of the seven-membered ring and the conformational constraints imposed by the C3-carboxylic acid substituent and the protonated amine. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a dynamic picture of molecular behavior, revealing how molecules like Azepane-3-carboxylic acid and its derivatives behave over time. These techniques are crucial for understanding the conformational flexibility of the seven-membered azepane ring, which is significantly more complex than smaller ring systems. chim.it

For example, in one study, MD simulations were used to assess the impact of placing an azepane residue at different positions within a tetrapeptide. csic.es The results indicated that the position of the azepane unit significantly influences the stabilization of β-turns, with the i+1 position being particularly effective. nih.govcsic.es These simulations can also be used to explore the effect of different amino acid side chains in proximity to the azepane residue, further guiding the design of peptides with desired structural and functional properties. csic.es

Quantum Mechanical Studies of Reaction Mechanisms and Conformational Preferences

Quantum mechanical (QM) methods offer a more detailed and accurate description of electronic structure and reactivity compared to classical molecular mechanics. These methods are particularly useful for studying reaction mechanisms and subtle conformational preferences that are governed by electronic effects.

QM studies have been instrumental in understanding the rearrangement of azepane derivatives. For example, the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2′-oxopiperidine-containing β-amino acids has been investigated using QM calculations. researchgate.net These studies revealed that the reaction proceeds through a concerted mechanism, with the carboxylic acid group at the 4-position playing a direct role in the intramolecular catalysis, thereby lowering the energy of the transition state. researchgate.net Such insights are invaluable for synthetic chemists looking to control reaction outcomes and design novel synthetic routes.

Furthermore, QM calculations, often using Density Functional Theory (DFT), can be used to analyze the conformational preferences of the azepane ring itself. These studies can elucidate the impact of substituents, such as fluorine, on the ring's conformation, revealing complex stereoelectronic effects like gauche interactions. chim.it By comparing the calculated energies of different conformers, researchers can predict the most stable arrangements of the molecule in the gas phase or in solution, which can then be correlated with experimental data from techniques like NMR spectroscopy.

In Silico Prediction of Biological Activities (e.g., PASS software)

The prediction of biological activity through computational means, often referred to as in silico screening, is a cornerstone of modern drug discovery. rsc.org Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given molecule based on its structure. researchgate.netrsc.org

While specific PASS predictions for Azepane-3-carboxylic acid HCl are not extensively detailed in the provided search results, the general methodology involves comparing the structure of the query compound to a large database of known bioactive molecules. researchgate.net This allows for the prediction of potential pharmacological effects, mechanisms of action, and even potential toxicity. rsc.org For novel compounds, such predictions can help to prioritize which molecules should be synthesized and tested experimentally, saving significant time and resources. researchgate.netrsc.org This approach is particularly valuable in the early stages of drug development. rsc.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgacs.org This method is widely used to understand how a potential drug molecule (the ligand) might interact with its biological target, typically a protein or enzyme (the receptor). maayanlab.cloud

In the context of azepane derivatives, docking studies have been used to investigate their binding to various biological targets. For example, fluorinated azepane analogues of balanol (B57124) have been docked into the ATP-binding pocket of protein kinase C (PKC) isozymes to understand how conformational changes induced by fluorination affect binding affinity and selectivity. chim.it Similarly, docking studies of azepanone-based inhibitors with cathepsin K have provided insights into the structure-activity relationships of these compounds. researchgate.net

The process typically involves generating a 3D model of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. The results of docking studies can help to rationalize observed biological activities and guide the design of new compounds with improved potency and selectivity. researchgate.net

Computational Prediction of Pharmacokinetic Parameters (e.g., SwissADME)

While specific SwissADME predictions for this compound were not found in the search results, the platform can predict a wide range of parameters. These include physicochemical properties like lipophilicity (LogP) and solubility, which influence absorption, as well as predictions related to drug-likeness and potential metabolic liabilities. rsc.org By identifying potential pharmacokinetic issues early in the drug discovery process, medicinal chemists can modify the structure of the lead compound to improve its ADME profile. rsc.org This in silico assessment is a crucial step in reducing the rate of attrition of drug candidates in later stages of development. researchgate.netrsc.org

Biological Activities and Mechanistic Investigations

Enzyme Inhibition and Modulation Studies

The azepane ring is a key feature in a variety of enzyme inhibitors. Research has demonstrated that derivatives of this scaffold can interact with several classes of enzymes through different mechanisms, including competitive inhibition and allosteric modulation.

Azepane-3-carboxylic acid is a cyclic amino acid structurally related to potent inhibitors of the γ-aminobutyric acid (GABA) transport system. Specifically, it is an analog of homo-beta-proline. Studies on homo-beta-proline show that it is a potent inhibitor of high-affinity GABA transport in both neurons and glial cells (astrocytes). researchgate.net

The mechanism of inhibition is competitive, meaning the compound directly competes with GABA for binding to the GABA transporters (GATs). researchgate.net This interaction effectively blocks the reuptake of GABA from the synaptic cleft into surrounding glial cells, thereby increasing the extracellular concentration of GABA and enhancing inhibitory neurotransmission. Kinetic analysis has determined specific inhibition constants for this action on glial cells. researchgate.net

| Compound | Target Cell/Tissue | Inhibition Type | IC50 Value (µM) | Ki Value (µM) |

| Homo-beta-proline | Cultured Astrocytes (Glial) | Competitive | 20 | 16 |

| Homo-beta-proline | Cultured Neurons | Competitive | 10 | 6 |

| Data sourced from kinetic analysis of GABA uptake inhibition. researchgate.net |

Derivatives of the azepane scaffold have been identified as inhibitors of enzymes crucial to various disease pathologies, including γ-secretase and nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

γ-Secretase Inhibition: Substituted 2-oxo-azepane derivatives have been reported as potent, orally active inhibitors of γ-secretase. This enzyme is a key component in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. A patent for bridged N-arylsulfonylpiperidines as γ-secretase inhibitors also lists azepane derivatives, highlighting the relevance of this scaffold in designing modulators for this enzyme. google.com

NAMPT Inhibition: The azepane structure is a feature in the development of novel inhibitors for nicotinamide phosphoribosyltransferase (NAMPT). uni-regensburg.de NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis and is a target for anticancer therapies. Research into new NAMPT inhibitors has explored the use of azepane derivatives, sometimes as part of complex C-iminofuranosides, to create potent and specific agents. uni-regensburg.de

Beyond direct competitive inhibition, azepane derivatives have been investigated as allosteric modulators. This mechanism involves binding to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity.

A notable example involves azepane derivatives acting as capsid assembly modulators of the Hepatitis B Virus (HBV). google.com These compounds can interact with the major capsid assembly protein at an allosteric site, disrupting the normal process of viral capsid assembly or disassembly. google.com This modulation leads to the formation of aberrant, non-infectious viral particles, demonstrating a sophisticated mechanism of action that extends beyond simple enzyme active site inhibition. google.com

Receptor Ligand and Modulator Research

The azepane moiety is a privileged scaffold in medicinal chemistry for targeting G protein-coupled receptors (GPCRs). Its derivatives have shown significant activity as ligands for opioid and histamine (B1213489) receptors, acting as antagonists and inverse agonists.

Azepane derivatives have been explored as ligands for the μ (mu), δ (delta), and κ (kappa) opioid receptors, which are central to pain modulation. google.com The azepane ring is often part of the core structure of compounds designed to have analgesic properties. google.com For instance, the compound Meptazinol, which contains a substituted azepane ring, is known for its opioid receptor activity. uni-regensburg.de Research into novel analgesics has included the synthesis of various heterocyclic compounds, including azepane derivatives, and their evaluation for binding affinity at the three main opioid receptor subtypes. google.com

The most extensively documented activity for azepane derivatives is their interaction with histamine receptors, particularly the H3 receptor (H3R) and to a lesser extent, the H1 receptor (H1R).

Histamine H3 Receptor (H3R): A multitude of studies describe azepane derivatives as potent and selective H3R antagonists or inverse agonists. nih.gov These compounds typically feature a basic azepane head group connected via an alkyl spacer to a lipophilic moiety, such as a biphenyl (B1667301) or benzophenone (B1666685) group. sophion.commdpi.com The azepane ring is frequently associated with high affinity for the human H3R. mdpi.com As inverse agonists, these compounds not only block the receptor but also reduce its basal, constitutive activity, which is beneficial for increasing the release of neurotransmitters like acetylcholine (B1216132) and histamine in the brain. nih.gov This activity makes them promising candidates for treating cognitive disorders. nih.gov

Histamine H1 Receptor (H1R): While the primary focus has been on the H3R, some azepane-containing compounds have been developed as dual-target ligands, exhibiting antagonism at both H1 and H3 receptors. This dual activity could be advantageous for treating conditions like allergic rhinitis.

The tables below summarize the binding affinities (Ki) and functional activities (IC50) of various azepane derivatives at histamine receptors.

Table: H3 Receptor Binding Affinity of Azepane Derivatives

| Compound Structure | Linker (X) | R Group | Ki (hH3R, nM) |

|---|---|---|---|

| Biphenyloxy-alkyl-azepane | -(CH2)6- | 3-phenylphenoxy | 18 |

| Biphenyloxy-alkyl-azepane | -(CH2)5- | 4-phenylphenoxy | 34 |

| Biphenyloxy-alkyl-azepane | -(CH2)5- | [1,1'-biphenyl]-4-yloxy | 33.9 |

| Xanthone-azepane | -(CH2)5-oxy-xanthone | 7-chloro | 100 |

| Benzophenone-azepane | -(CH2)5-oxy-benzophenone | 4-(4-chlorobenzoyl) | 16 |

Data compiled from multiple studies. sophion.commdpi.commdpi.compatsnap.comnih.gov

Table: Functional Antagonism/Inverse Agonism of Azepane Derivatives

| Compound Type | Assay | Activity (IC50, nM) |

|---|---|---|

| Biphenyloxy-alkyl-azepane | cAMP accumulation (antagonist) | 9 |

| Biphenyloxy-alkyl-azepane | BuChE Inhibition | 590 |

| Xanthone-azepane | Acetylcholinesterase Inhibition | 136 |

Data highlights multi-target activity of some H3R ligands. sophion.commdpi.compatsnap.com

Interaction with Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of genes, playing a pivotal role in development, homeostasis, and metabolism. The azepane scaffold is a feature in some molecules designed to interact with biological targets, including nuclear receptors. For instance, Turofexorate isopropyl, which contains an azepine ring, is known to interact with nuclear receptors like NR5A2/LRH-1 to modulate transcriptional activity. drugbank.com Similarly, Nazartinib, an irreversible EGFR inhibitor, incorporates a 3-substituted azepane linker, highlighting the utility of this scaffold in drug design targeting cellular receptors. nih.gov However, specific studies detailing the direct interaction of Azepane-3-carboxylic acid HCl with nuclear receptors have not been identified in the reviewed literature.

CFTR Potentiation Mechanisms

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that functions as a chloride and bicarbonate channel in epithelial cells. nih.govmdpi.com Mutations in the CFTR gene can lead to cystic fibrosis (CF), a genetic disease characterized by dysfunctional ion transport. nih.govmdpi.com CFTR modulators, particularly potentiators, are small molecules designed to enhance the function of the CFTR channel. mdpi.com The primary mechanism of potentiators is to increase the channel's open probability (P₀), thereby augmenting the transport of chloride ions through the channel pore. mdpi.com

This potentiation is often achieved through direct binding to the CFTR protein at an allosteric site, independent of the ATP-binding and hydrolysis cycles that normally gate the channel. nih.govmdpi.commdpi.com Research into CFTR potentiators has identified various chemical scaffolds capable of this activity. For example, derivatives of tetrahydroazepine have been reported to stimulate CFTR-mediated chloride currents. A separate class of potentiators is based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. acs.org While these findings underscore the potential for cyclic amine structures to act as CFTR potentiators, specific mechanistic studies on this compound in this context are not available in the current body of research.

Prostaglandin F (FP) Receptor Antagonism

The Prostaglandin F (FP) receptor is a G protein-coupled receptor that mediates the physiological effects of its natural ligand, Prostaglandin F2α (PGF2α), which include roles in inflammation and cardiovascular homeostasis. frontiersin.org Antagonists of the FP receptor block the signaling cascade initiated by PGF2α binding. nih.gov The mechanism of antagonism typically involves competitive binding to the receptor, preventing the activation of downstream signaling pathways like phospholipase C (PLC), which would otherwise lead to an increase in intracellular calcium. sigmaaldrich.com

Several selective FP receptor antagonists have been developed. AL-8810, a PGF2α analogue, is a well-characterized competitive antagonist with a sub-micromolar potency. nih.govsigmaaldrich.com Structural modifications, particularly to the C-1 carboxylic acid group of PGF2α, have been a key strategy in developing antagonists. nih.govnih.gov While the azepane ring is a common motif in pharmacologically active compounds, research specifically identifying or detailing a mechanism for this compound as an FP receptor antagonist has not been found.

Dopamine (B1211576) Receptor Agonism

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets in the central nervous system for treating conditions like Parkinson's disease and schizophrenia. wikipedia.org Agonists for these receptors, particularly the D2 and D3 subtypes, are of significant therapeutic interest. The azepane structure is a recognized scaffold in the design of dopaminergic ligands. For example, certain derivatives of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been noted for their D2 partial agonism. lookchem.com Furthermore, D3 receptor agonists such as pramipexole (B1678040) and rotigotine (B252) have demonstrated neuroprotective and antidepressant effects in preclinical models. wikipedia.org These compounds interact with the receptor to initiate downstream signaling that can modulate neurotransmitter release and neuronal function. researchgate.net While the azepane moiety is present in compounds active at dopamine receptors, specific studies confirming the agonistic activity of this compound at any dopamine receptor subtype are absent from the reviewed literature.

Mechanistic Studies of Receptor Binding and Activation

The binding of a small molecule to a receptor and its subsequent activation are governed by specific molecular interactions. The functional groups on a compound, such as this compound, dictate its potential binding modes. The carboxylic acid group can act as a hydrogen bond donor and acceptor, a common interaction for anchoring ligands into a receptor's binding pocket, as seen in inhibitors of TBK1 kinase where the C-3 carboxylic acid interacts with a key threonine residue. nih.gov The seven-membered azepane ring provides a flexible, non-planar structure that can fit into hydrophobic pockets within a receptor. mdpi.com

Mechanistic studies for related compounds offer insights into how such interactions occur. For CFTR potentiators, binding is thought to occur at an allosteric site on the transmembrane domains (TMDs), decoupling channel gating from ATP hydrolysis. mdpi.commdpi.com For antagonists of the FP receptor, binding often competes directly with the natural ligand. nih.gov The specific mechanism of how a molecule like this compound would bind to and activate or inhibit a particular receptor would require dedicated studies, such as computational docking and structure-activity relationship (SAR) analyses, which are not currently available. nih.gov

Antimicrobial and Antiviral Activity Assessments

Antibacterial Spectrum and Efficacy

The azepane ring is a structural component of several potent antibacterial agents. Its inclusion in larger molecules can significantly enhance antibacterial efficacy. For example, besifloxacin, a fourth-generation fluoroquinolone, incorporates a 3-aminoazepane moiety and is effective against a range of Gram-positive and Gram-negative bacteria responsible for bacterial conjunctivitis. mdpi.com

Research into other complex molecules containing the azepane ring has revealed significant antimicrobial properties. A series of A-ring azepano-triterpenoids demonstrated strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) that were superior to the antibiotic vancomycin. researchgate.net Specifically, Azepanobetulinic acid cyclohexyl amide showed a significant bacteriostatic effect against MRSA with an MIC of ≤0.15 μM and low cytotoxicity. researchgate.net In contrast, a study on newly synthesized 7-oxo-2-azepanecarboxamides found that the majority of these simpler cyclic amides exhibited only weak antimicrobial activity. chemicalpapers.comresearcher.life

While these findings highlight the utility of the azepane scaffold in developing powerful antibacterial agents, there is no direct evidence from the search results demonstrating the antibacterial efficacy of the parent compound, this compound, itself.

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Azepanouvaol | MRSA | ≤ 0.15 µM | researchgate.net |

| Azepano-glycyrrhetol-tosylate | MRSA | ≤ 0.15 µM | researchgate.net |

| Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 µM | researchgate.net |

| (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | Aerobic/facultative Gram-positive & Gram-negative microbes | Data not specified | mdpi.com |

| 7-oxo-2-azepanecarboxamides (various derivatives) | Various bacteria | Weak activity | chemicalpapers.comresearcher.life |

A study on A-ring azepano-triterpenoids also revealed notable antiviral activity. researchgate.net Compounds such as azepanobetulin, azepanouvaol, and azepano-glycyrrhetol showed high potency towards human cytomegalovirus (HCMV) with EC₅₀ values of 0.15, 0.11, and 0.11 µM, respectively. researchgate.net Azepanodipterocarpol demonstrated activity against other DNA viruses with an IC₅₀ of 1.1 μg/ml. researchgate.net These findings indicate that the azepane moiety, when incorporated into larger, complex scaffolds, can contribute to significant antiviral effects.

Antimycobacterial Activity Investigations

No published studies were identified that specifically investigate the antimycobacterial properties of this compound.

Antiviral Properties of Azepane Derivatives

There is no available research or data concerning the specific antiviral activity of this compound. While other more complex azepane derivatives have been assessed for antiviral effects, these findings are not applicable to this specific compound.

Anti-inflammatory Properties

No data from studies investigating the anti-inflammatory properties of this compound could be located.

Other Investigated Biological Activities (e.g., anticonvulsant, antimalarial, antioxidant)

There is no available information in the scientific literature regarding anticonvulsant, antimalarial, or antioxidant activities specifically for this compound.

In Vitro Cellular and Functional Assays

Cell-Free Systems for Biochemical Characterization

No publications were found that describe the use of cell-free systems for the biochemical characterization of this compound.

Data Tables

No data from research findings is available for this compound to be presented in tabular format.

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., [35S]-GTPγS binding, cAMP accumulation)

GPCR signaling assays are crucial for determining the functional activity of a compound at a receptor, indicating whether it acts as an agonist, antagonist, or inverse agonist. Two common assays are the [35S]-GTPγS binding assay and the cyclic AMP (cAMP) accumulation assay. The [35S]-GTPγS binding assay measures the activation of G-proteins, a key step in GPCR signaling. google.comgoogle.com The cAMP assay, on the other hand, quantifies the production of the second messenger cAMP, which is modulated by the activation or inhibition of adenylyl cyclase through G-protein signaling. google.com

Detailed studies employing these functional assays to characterize the effect of this compound on GPCR signaling pathways have not been identified in the public domain. Consequently, its functional profile at any specific GPCR target remains unelucidated.

Table 2: GPCR Signaling Data for this compound

| Assay Type | Receptor Target | Functional Response (EC50/IC50, Emax) | Source |

|---|---|---|---|

| [35S]-GTPγS Binding | Data Not Available | Data Not Available | N/A |

Cell-Based Potentiation and Inhibition Studies

Cell-based assays are instrumental in understanding how a compound modulates cellular responses in a more physiologically relevant context. These studies can reveal if a compound potentiates (enhances) or inhibits the activity of another endogenous or exogenous molecule at a particular cellular target.

There is currently a lack of published cell-based potentiation and inhibition studies specifically investigating the effects of this compound. Therefore, its capacity to modulate cellular signaling pathways in this manner is not yet established.

Table 3: Cell-Based Potentiation and Inhibition Data for this compound

| Cell Line | Target/Pathway | Effect (Potentiation/Inhibition) | Potency (e.g., EC50/IC50) | Source |

|---|

Applications in Chemical Biology and Medicinal Chemistry

Azepane-3-carboxylic Acid HCl as a Constrained Amino Acid Analog

The incorporation of non-proteinogenic amino acids with restricted conformations is a well-established strategy for influencing the structure and function of peptides. Azepane-3-carboxylic acid, as a cyclic amino acid analog, introduces significant conformational rigidity compared to its acyclic counterparts. This pre-organization of the peptide backbone is instrumental in designing molecules with enhanced stability, receptor selectivity, and potency.

The conformationally constrained nature of the azepane ring plays a crucial role in directing the folding of peptide chains into specific secondary structures.

β-Turns: Research has demonstrated that azepane-derived quaternary amino acids are effective inducers of β-turns, which are critical secondary structures involved in protein folding and molecular recognition processes. nih.govacs.org When incorporated into tetrapeptide models, the azepane amino acid robustly stabilizes β-turn conformations, particularly when placed at the i+1 position of the turn sequence. nih.gov Conformational analysis using molecular modeling, NMR spectroscopy, and X-ray crystallography has confirmed this stabilizing effect. nih.govacs.org The stability of these turns is often maintained by an intramolecular hydrogen bond between the carbonyl group of the i residue and the amide proton of the i+3 residue. nih.govacs.org

Helical Structures: Azepane-based amino acids have also been shown to be effective stabilizers of helical structures in short peptides. Theoretical, NMR, and X-ray studies have confirmed that azepane quaternary amino acids can act as potent inducers of 3(10)-helices. nih.gov Furthermore, the incorporation of a related compound, cis-5-aminoazepane-4-carboxylic acid, into unnatural peptides has been shown to promote the formation of 11/9-helices in α/β-peptides and 12/10-helices in β-peptides, even enhancing their aqueous solubility. chemrxiv.orgresearchgate.net This ability to stabilize specific helical folds is a significant advantage in the design of peptides that need to mimic the helical domains of larger proteins, for instance, in targeting protein-protein interactions. nih.gov

Table 1: Influence of Azepane Amino Acid Position on β-Turn Stabilization in Tetrapeptides Data synthesized from findings in molecular modeling studies. nih.gov

| Position of Azepane Residue | Amino Acid at Other Central Position | Percentage of Conformers in β-Turn Structure | Predominant Turn Type |

| i+1 | Alanine | 100% | Type I or III |

| i+2 | Alanine | Lower tendency for β-turn | N/A |

| i+1 | Valine (β-branched) | Significantly disrupted | N/A |

| i+1 | Leucine | Effective induction | Type I or III |

| i+1 | Serine | Effective induction | Type I or III |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. ebrary.netjocpr.com The use of constrained amino acids like azepane-3-carboxylic acid is a cornerstone of peptidomimetic design. researchgate.net By replacing a natural amino acid with an azepane-based analog, chemists can lock the peptide backbone into a bioactive conformation, thereby increasing affinity and selectivity for its biological target. researchgate.net

The synthesis of peptidomimetics incorporating these scaffolds often involves standard peptide coupling techniques, where the azepane-3-carboxylic acid unit is treated as a custom amino acid building block. jocpr.comnih.gov For instance, a common synthetic route involves coupling the N-protected azepane-3-carboxylic acid to an amino acid ester or peptide fragment using coupling reagents like EDC and HOBt, followed by deprotection and further chain elongation. nih.gov This modular approach allows for the systematic incorporation of the azepane scaffold at various positions within a peptide sequence to probe its effect on structure and activity.

Conjugation, the process of covalently linking two or more molecules, is a powerful strategy in medicinal chemistry to develop new therapeutics with improved properties. nih.govmdpi.com The carboxylic acid and secondary amine functionalities of azepane-3-carboxylic acid make it an ideal candidate for conjugation. It can be linked to other peptides, small-molecule drugs, or imaging agents to create hybrid molecules. nih.gov

The primary goals of such conjugation strategies include:

Improving Pharmacokinetics: Attaching the azepane moiety can alter the solubility, distribution, and metabolism of the parent molecule. nih.gov

Targeted Delivery: Conjugating a drug to a peptide that targets a specific receptor can enhance its delivery to the desired site of action.

Creating Multivalent Ligands: Linking multiple bioactive molecules through a scaffold can lead to compounds with increased avidity and potency.

The synthesis of these conjugates typically involves activating the carboxylic acid group of the azepane ring before reacting it with a nucleophile (e.g., an amine) on the target molecule, or vice-versa. mdpi.com

This compound in Scaffold-Based Drug Discovery

The azepane ring is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. mdx.ac.uknih.govlifechemicals.com This makes azepane-3-carboxylic acid and its derivatives valuable starting points for drug discovery programs.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. drugdesign.org The azepane scaffold provides a flexible platform for SAR exploration. mdx.ac.uknih.gov Researchers can modify the scaffold at several positions:

The Carboxylic Acid Group: It can be converted to esters, amides, or other bioisosteres to probe interactions with the target and modify physicochemical properties.

The Ring Nitrogen: Acylation or alkylation of the nitrogen atom can introduce new substituents that may interact with the target protein or alter the compound's pharmacokinetic profile. nih.gov

The Azepane Ring: Introducing substituents onto the carbon atoms of the ring can further constrain its conformation or introduce new binding interactions. lifechemicals.com

An example of SAR can be seen in the development of N-benzylated bicyclic azepanes, where halogenation of the benzyl (B1604629) group was found to strongly modulate the activity and selectivity against monoamine transporters, indicating the scaffold is highly tunable. nih.gov Such studies are crucial for optimizing a lead compound's potency, selectivity, and drug-like properties. researchgate.netmdpi.com

Table 2: General SAR Principles for Azepane-Based Scaffolds This table represents generalized findings from various SAR studies on azepane and related heterocyclic scaffolds. nih.govnih.gov

| Modification Site | Type of Modification | General Impact on Activity/Properties |

| Ring Nitrogen (N-1) | Addition of bulky or aromatic groups | Can significantly modulate receptor affinity and selectivity. nih.gov |

| Carboxylic Acid (C-3) | Esterification or amidation | Often crucial for hydrogen bonding or salt bridge interactions; modification impacts potency and cell permeability. drugdesign.org |